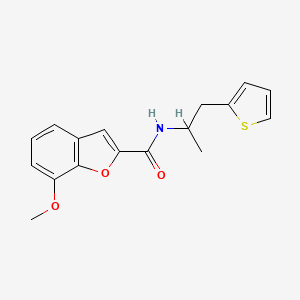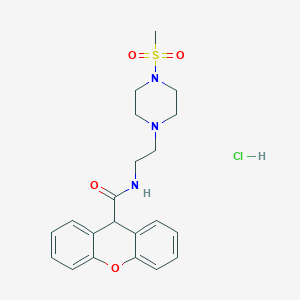![molecular formula C24H19ClN2O5S B2811283 3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine CAS No. 895643-26-2](/img/structure/B2811283.png)
3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxyquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a chlorophenyl group, a sulfonyl group, a dihydrobenzodioxin group, and a methoxyquinolin group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The overall geometry of similar molecules is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .科学的研究の応用
Enzyme Inhibition and Antimicrobial Activity
The research on derivatives closely related to the queried compound has shown promising results in enzyme inhibition and antimicrobial activity. Sulfonamides bearing benzodioxane and acetamide moieties, including compounds with structural similarities to the query, have been investigated for their inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase (AChE). These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against AChE, suggesting potential therapeutic applications. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, supporting the potential of these compounds in scientific research applications focusing on enzyme inhibition (Abbasi et al., 2019).
Synthesis and Characterization
The synthesis and characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives have been explored, with various compounds synthesized showing potential for further biological and pharmacological evaluation. These derivatives, characterized by their structural elements, highlight the diverse synthetic approaches that can be applied to compounds with the queried chemical backbone, laying the groundwork for novel therapeutic agents (Yan et al., 2013).
Antitumor Activity
Research into quinazoline derivatives, including structures analogous to the queried compound, has also extended into the exploration of their antitumor activities. These studies have synthesized and characterized compounds for their potential antitumor effects, with some showing promising results against specific cancer cell lines in vitro. This suggests a possible avenue for the development of new anticancer therapies based on modifications of the quinazoline backbone (Gui-ping, 2012).
Tubulin Polymerization Inhibition
The exploration of sulfone and sulfide groups in compounds related to the queried chemical structure has shown significant antiproliferative activity and microtubule destabilizing potency. Such compounds have been evaluated against various cancer cell lines, demonstrating potent activity and suggesting their role as potential candidates for anticancer drug development (Lee et al., 2011).
Antimicrobial and Enzyme Inhibitory Activities
The synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety has been reported, with these compounds evaluated against a variety of enzymes and bacterial strains. The results indicate good inhibitory activity against lipoxygenase and moderate activity against AChE, BChE, and α-glucosidase, alongside notable antibacterial properties. This underscores the potential of such compounds in the development of new antimicrobial and enzyme inhibitory agents (Irshad et al., 2016).
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-30-17-5-8-20-19(13-17)24(27-16-4-9-21-22(12-16)32-11-10-31-21)23(14-26-20)33(28,29)18-6-2-15(25)3-7-18/h2-9,12-14H,10-11H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPSXFYJUZROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)
![7-Fluoro-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2811204.png)
![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2811207.png)
![4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2811208.png)

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)



